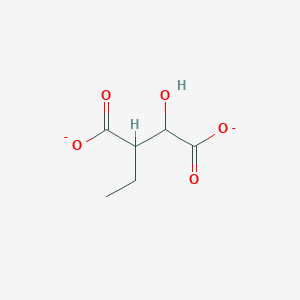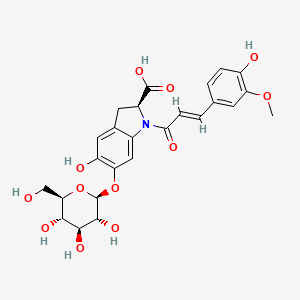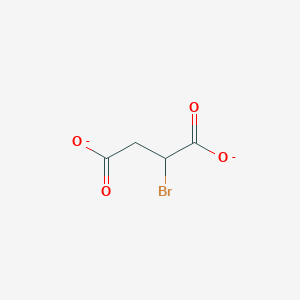
Resorufin-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resorufin-beta-D-galactopyranoside is a chemical compound with the empirical formula C18H17NO8 and a molecular weight of 37533This compound is notable for its use as a fluorogenic substrate in biochemical assays, particularly for the detection of beta-galactosidase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Resorufin-beta-D-galactopyranoside is synthesized through a series of chemical reactions involving the coupling of resorufin with beta-D-galactopyranoside. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires precise control of reaction conditions, including temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Resorufin-beta-D-galactopyranoside undergoes hydrolysis in the presence of beta-galactosidase, resulting in the formation of resorufin and galactose. This hydrolysis reaction is a key feature of its use as a fluorogenic substrate .
Common Reagents and Conditions
The hydrolysis reaction typically requires the enzyme beta-galactosidase and is conducted under mild conditions, such as physiological pH and temperature. The reaction is monitored using fluorescence detection, with excitation and emission wavelengths of 573 nm and 585 nm, respectively .
Major Products
The primary products of the hydrolysis reaction are resorufin, which is fluorescent, and galactose. The formation of resorufin is used as an indicator of beta-galactosidase activity in various biochemical assays .
Applications De Recherche Scientifique
Resorufin-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in enzyme assays to study the activity of beta-galactosidase.
Biology: The compound is employed in cell biology to measure beta-galactosidase activity in live cells, tissues, and organisms.
Medicine: It is used in diagnostic assays to detect beta-galactosidase activity, which can be indicative of certain diseases or conditions.
Industry: The compound is utilized in high-throughput screening systems for drug discovery and development
Mécanisme D'action
The mechanism of action of Resorufin-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond between the resorufin and beta-D-galactopyranoside moieties, resulting in the release of fluorescent resorufin and galactose. This reaction is highly specific and sensitive, making it ideal for use in various biochemical assays .
Comparaison Avec Des Composés Similaires
Resorufin-beta-D-galactopyranoside is unique in its high sensitivity and specificity as a fluorogenic substrate for beta-galactosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-galactopyranoside: Another fluorogenic substrate used in beta-galactosidase assays, but with different fluorescence properties.
Phenyl-beta-D-galactopyranoside: A non-fluorogenic substrate used in colorimetric assays for beta-galactosidase activity.
Resorufin beta-D-glucopyranoside: A fluorogenic substrate for beta-glucosidase, used in similar applications but for a different enzyme .
Each of these compounds has its own unique properties and applications, but this compound stands out for its high fluorescence intensity and ease of use in various assay formats.
Propriétés
Formule moléculaire |
C18H17NO8 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
7-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14?,15-,16+,17?,18+/m0/s1 |
Clé InChI |
QULZFZMEBOATFS-USFGWYQBSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O[C@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
SMILES canonique |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Synonymes |
esorufin galactopyranoside resorufin-beta-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
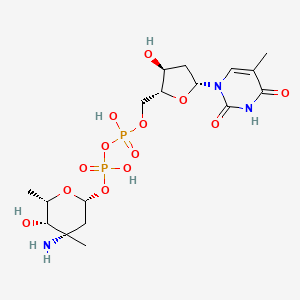
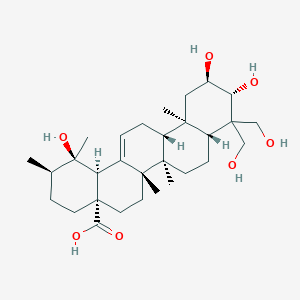
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
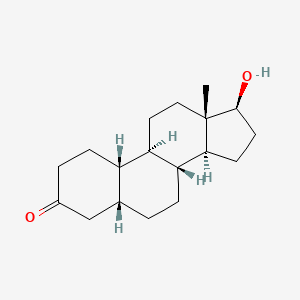


![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
